molecular formula C22H21N3O2S B2659282 N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide CAS No. 896046-33-6

N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2659282
CAS No.: 896046-33-6
M. Wt: 391.49
InChI Key: RDFQREGLYHISCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinone-based compound designed for research use in chemical biology and pharmaceutical development. This acetamide derivative is of significant interest in early-stage drug discovery for its potential to interact with various enzymatic targets. As part of the pyridazinone class of molecules, which are frequently investigated for their diverse biological activities , this compound provides researchers with a valuable chemical tool. Its molecular structure, featuring a pyridazine core linked to acetamide and aryl groups, is commonly explored in the design of enzyme inhibitors and receptor modulators . Research into such specialized thioacetamide derivatives may provide insights into structure-activity relationships (SAR), aiding in the development of novel therapeutic agents. This product is intended for use in non-clinical laboratory research applications only.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-16-7-9-17(10-8-16)20-11-12-22(25-24-20)28-14-21(27)23-19-6-4-5-18(13-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFQREGLYHISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide, commonly referred to as APET, is a novel compound belonging to the family of sulfanyl-containing pyridazine derivatives. First synthesized in 2013, APET has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

APET's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.49 g/mol

The compound's structure features a pyridazine ring linked to a thioacetamide moiety, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Recent studies have indicated that APET exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.

Anticancer Activity

APET has also been investigated for its potential anticancer properties. Preliminary results showed that it inhibits the proliferation of several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, with IC50 values indicating effective concentrations in the low micromolar range .

The biological activity of APET is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may modulate enzyme activities involved in cell signaling pathways related to growth and apoptosis. Further studies are required to elucidate the precise molecular interactions and pathways affected by APET.

Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) evaluated various pyridazine derivatives, including APET, for their antibacterial properties. The results indicated that APET was among the most effective compounds tested against resistant strains of bacteria, outperforming traditional antibiotics such as ampicillin .

Study 2: Anticancer Evaluation

In a separate study focusing on cancer cell lines, APET demonstrated significant cytotoxic effects. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis induction in treated cells. The findings suggested that APET could serve as a lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of APET's biological activity, it can be compared with similar compounds:

Compound NameStructureBiological Activity
N-(3-acetylphenyl)-4-methylbenzenesulfonamideSimilar acetylphenyl groupModerate antimicrobial activity
N-(4-ethoxyphenyl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamideSimilar structure with ethoxy substitutionLower anticancer efficacy

APET stands out due to its specific combination of functional groups that enhance its biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide can be contextualized by comparing it to four classes of analogous compounds:

Pyridazine-Based Thioacetamides

Example : 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()

  • Structural Differences : The pyridazine core in this compound is substituted with a 4-methylphenyl group (vs. 4-ethylphenyl in the target compound), and the acetamide nitrogen is linked to an oxolane (tetrahydrofuran) derivative instead of a 3-acetylphenyl group.
  • The 3-acetylphenyl substituent introduces a ketone functional group, which could participate in hydrogen bonding or metabolic oxidation .

Triazinoindole-Thioacetamides

Examples: Compounds 23–27 in (e.g., N-(4-bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide)

  • Structural Differences: These compounds replace the pyridazine ring with a triazinoindole system. The acetamide nitrogen is substituted with aryl groups (e.g., bromophenyl, phenoxyphenyl) rather than 3-acetylphenyl.
  • Functional Insights: Triazinoindole derivatives exhibit high purity (>95%) and are synthesized via acid-amine coupling reactions, similar to the target compound’s likely synthetic route.

Triazole-Based Agonists (VUAA1 and Analogs)

Example : VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) (–8)

  • Structural Differences : VUAA1 contains a triazole ring instead of pyridazine and a pyridinyl substituent. Both compounds share a 4-ethylphenyl group and thioacetamide linkage.
  • Functional Insights : VUAA1 is a potent agonist of insect Orco ion channels, highlighting the importance of the thioacetamide moiety in receptor interaction. The pyridazine core in the target compound may confer distinct electronic properties, altering binding affinity or selectivity .

Benzothiazole-Based Acetamides

Examples : Compounds 3b–3h in (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences : These analogs feature a benzothiazole core with methylenedioxy and heterocyclic substituents, diverging from the pyridazine system.
  • Synthetic Comparison : Yields for these compounds range from 68% to 84%, achieved via multistep reactions. This contrasts with the one-step protocols for simpler acetamides (), suggesting that the target compound’s synthesis may require optimized conditions to balance yield and complexity .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound Pyridazine 4-Ethylphenyl, 3-acetylphenyl Not reported Uncharacterized N/A
Pyridazine Analog () Pyridazine 4-Methylphenyl, oxolan-2-ylmethyl Not reported Supplier-listed
Triazinoindole () Triazino[5,6-b]indole 5-Methyl, 4-bromophenyl ~450–500 (estimated) High purity (>95%)
VUAA1 (–8) Triazole 4-Ethylphenyl, 3-pyridinyl 413.49 Orco agonist (EC₅₀ = 1–10 µM)
Benzothiazole () Benzothiazole 5,6-Methylenedioxy, triazolyl/thio groups 350–420 Yields 68–84%, diverse substituents

Research Implications and Gaps

  • Structural Optimization : The 4-ethylphenyl and 3-acetylphenyl groups in the target compound warrant further exploration to assess their impact on solubility, metabolic stability, and target engagement.
  • Biological Screening: No data on the target compound’s activity are available. Prioritizing assays aligned with similar compounds (e.g., ion channel modulation for VUAA1 analogs or enzyme inhibition for CB-839-like molecules) is recommended .
  • Synthetic Challenges : and highlight the need for efficient coupling reagents and purification methods to achieve high yields for complex acetamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.